molecular formula C8H4Br4O B14215077 1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene CAS No. 830329-09-4

1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene

Cat. No.: B14215077
CAS No.: 830329-09-4
M. Wt: 435.73 g/mol
InChI Key: IGUYRJXHYOPTAI-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene is an organic compound with the molecular formula C8H4Br4O It is characterized by the presence of three bromine atoms attached to a benzene ring and an additional bromine atom attached to an ethenyl group, which is connected to the benzene ring via an oxygen atom

Preparation Methods

The synthesis of 1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene can be achieved through several methodsThe reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid or chloroform, under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene undergoes various chemical reactions, including:

Scientific Research Applications

1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and the ethenyl group play a crucial role in its reactivity and biological activity. The compound can interact with cellular proteins and enzymes, leading to the inhibition of specific biochemical pathways. This interaction can result in the disruption of cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene can be compared with other similar compounds, such as:

    1,3,5-Tribromo-2-(bromomethyl)benzene: This compound has a similar structure but with a bromomethyl group instead of a bromoethenyl group.

    1,3,5-Tribromo-2-ethoxybenzene: This compound has an ethoxy group instead of a bromoethenyl group.

    1,3,5-Tribromo-2-(2-bromoethoxy)benzene: This compound has a bromoethoxy group instead of a bromoethenyl group.

The uniqueness of this compound lies in its specific arrangement of bromine atoms and the presence of the bromoethenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

830329-09-4

Molecular Formula

C8H4Br4O

Molecular Weight

435.73 g/mol

IUPAC Name

1,3,5-tribromo-2-(1-bromoethenoxy)benzene

InChI

InChI=1S/C8H4Br4O/c1-4(9)13-8-6(11)2-5(10)3-7(8)12/h2-3H,1H2

InChI Key

IGUYRJXHYOPTAI-UHFFFAOYSA-N

Canonical SMILES

C=C(OC1=C(C=C(C=C1Br)Br)Br)Br

Origin of Product

United States

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